molecular formula C47H74O18 B13072321 (2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B13072321
M. Wt: 927.1 g/mol
InChI Key: YTPBUIWNJRGZFW-KRXPOEQJSA-N
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Description

Pseudoginsenoside RT1 is a naturally occurring compound found in Panax ginseng, a popular medicinal plant. It is a type of saponin, specifically a triterpenoid saponin, which has gained significant attention in scientific research due to its potential therapeutic properties. The compound is known for its biological activities, including fish toxicity and potential medicinal benefits .

Preparation Methods

Pseudoginsenoside RT1 can be isolated from the fruit of Randia siamensis . The preparation involves extraction and purification processes. Industrial production methods typically involve biotransformation using specific enzymes. For example, β-glucosidase from Esteya vermicola has been used to produce similar ginsenosides through biotransformation . The biotransformation conditions include a temperature of 26°C, a pH value of 5.5, and a transformation time of seven days .

Chemical Reactions Analysis

Pseudoginsenoside RT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and enzymes. For instance, acid hydrolysis can lead to the formation of different ginsenosides by breaking down the sugar moieties attached to the triterpene skeleton . The major products formed from these reactions include other ginsenosides such as Rh1, Rh2, Rg2, and Rg3 .

Scientific Research Applications

Pseudoginsenoside RT1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of saponins. In biology, it has been investigated for its potential anti-inflammatory and anti-cancer properties . In medicine, it has shown promise in treating conditions such as ulcerative colitis by modulating gut microbiota and reducing inflammation . Additionally, it is used in the industry for developing new therapeutic agents and health supplements.

Mechanism of Action

The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. It modulates multiple physiological activities by interacting with steroidal receptors . The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of enzymes like iNOS and COX-2 . These actions contribute to its anti-inflammatory and therapeutic effects.

Comparison with Similar Compounds

Pseudoginsenoside RT1 is similar to other ginsenosides such as Pseudoginsenoside F11, Ginsenoside Rf, and Ginsenoside Rh1 . it is unique due to its specific structure and biological activities. For instance, Pseudoginsenoside F11, found in American ginseng, has similar properties but differs in its chemical structure and specific biological effects . The uniqueness of Pseudoginsenoside RT1 lies in its specific interactions with molecular targets and its potential therapeutic applications.

Conclusion

Pseudoginsenoside RT1 is a significant compound in the field of scientific research due to its unique structure and wide range of biological activities. Its preparation methods, chemical reactions, and applications in various fields highlight its importance. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its potential as a therapeutic agent.

Properties

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27+,28+,29-,30+,31+,32+,33-,34-,35+,36-,38+,39+,40-,44+,45-,46-,47+/m1/s1

InChI Key

YTPBUIWNJRGZFW-KRXPOEQJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

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